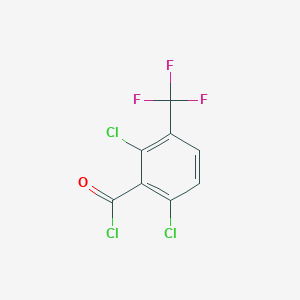

2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3F3O/c9-4-2-1-3(8(12,13)14)6(10)5(4)7(11)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYRVUKFWOCVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101238786 | |

| Record name | 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53012-82-1 | |

| Record name | 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53012-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride

CAS Number: 53012-82-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-dichloro-3-(trifluoromethyl)benzoyl chloride, a key reagent in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and applications, grounded in established chemical principles.

Core Molecular Attributes

This compound is a highly functionalized aromatic acyl chloride. Its structure is characterized by a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and a benzoyl chloride moiety. This unique combination of functional groups imparts specific reactivity and properties that are highly valuable in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₂Cl₃F₃O | PubChem[1] |

| Molecular Weight | 277.4 g/mol | PubChem[1] |

| CAS Number | 53012-82-1 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)Cl)Cl | PubChem[1] |

| InChI | InChI=1S/C8H2Cl3F3O/c9-4-2-1-3(8(12,13)14)6(10)5(4)7(11)15/h1-2H | PubChem[1] |

Synthesis Pathway and Methodologies

The synthesis of this compound is typically achieved through a two-step process, starting from the corresponding benzoic acid precursor.

Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid

A common route to the precursor, 2,6-dichloro-3-(trifluoromethyl)benzoic acid, involves the ortho-lithiation of a substituted trifluoromethylbenzene, followed by carboxylation.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid

Materials:

-

2,4-dichloro-1-(trifluoromethyl)benzene

-

Butyllithium (BuLi)

-

Dry ice (solid CO₂)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Water

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichloro-1-(trifluoromethyl)benzene in a mixture of anhydrous THF and hexane.

-

Cool the solution to -75 °C using a dry ice/acetone bath.

-

Slowly add butyllithium dropwise to the stirred solution, maintaining the temperature at -75 °C. A dark purple mixture will form.

-

Stir the reaction mixture at -75 °C for 45 minutes.

-

Pour the reaction mixture onto an excess of freshly crushed dry ice.

-

Allow the mixture to warm to room temperature, and then evaporate the solvent under reduced pressure.

-

Partition the residue between water and hexane.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from hexane to yield colorless needles of 2,6-dichloro-3-(trifluoromethyl)benzoic acid.

Conversion to this compound

The final step is the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dichloro-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

N,N-dimethylformamide (DMF), catalytic amount (if using oxalyl chloride)

Procedure (using Thionyl Chloride):

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloro-3-(trifluoromethyl)benzoic acid.

-

Add an excess of thionyl chloride (typically 1.2-1.5 equivalents). A suitable solvent such as DCM or toluene can be used.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Chemical Reactivity and Field Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent. The presence of the trifluoromethyl group significantly influences its reactivity through a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon. However, the two ortho-chloro substituents introduce steric hindrance, which can modulate the rate of reaction with bulky nucleophiles.

This balance between electronic activation and steric hindrance is a key consideration for synthetic chemists. For instance, in reactions with small, highly reactive nucleophiles, the electronic effect will likely dominate, leading to rapid acylation. Conversely, with larger nucleophiles, the steric hindrance may become the rate-limiting factor.

Applications in Drug Discovery and Development

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] this compound serves as a crucial building block for introducing the 2,6-dichloro-3-(trifluoromethyl)benzoyl pharmacophore into potential drug molecules.

This structural motif is particularly prevalent in the development of kinase inhibitors for cancer therapy.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2,6-dichloro-3-(trifluoromethyl)benzoyl group can be a key component of a molecule designed to bind to the active site of a specific kinase, thereby inhibiting its function.

While specific marketed drugs containing this exact building block are not readily identifiable in the public domain, the general class of trifluoromethyl-substituted benzoyl chlorides are widely used in the synthesis of a variety of therapeutic agents. For example, related compounds are used in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib, which also feature a trifluoromethylphenyl moiety.[2]

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The coupling constant between these two protons would be indicative of their ortho relationship.

-

¹³C NMR: The carbon NMR spectrum will be more complex, showing distinct signals for each of the eight carbon atoms. The carbonyl carbon will appear significantly downfield (typically in the 165-175 ppm range). The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band in the region of 1750-1800 cm⁻¹, which is typical for the C=O stretch of an acyl chloride. Other characteristic bands for C-Cl, C-F, and aromatic C-H and C=C vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing three chlorine atoms. Common fragmentation patterns for benzoyl chlorides include the loss of the chlorine atom to form the acylium ion.

Safety and Handling

This compound is a reactive and corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will react with water to release hydrochloric acid.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile or neoprene)

-

A lab coat

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.

-

Keep the container tightly sealed to prevent exposure to moisture.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) for prolonged storage or for reactions sensitive to moisture.

In case of exposure, immediate medical attention is necessary. For skin or eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical advice.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a reliable means of introducing a highly functionalized and pharmaceutically relevant moiety into a wide range of molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development. The strategic incorporation of the trifluoromethyl group continues to be a powerful tool in the design of new and improved therapeutic agents, and building blocks like this compound are at the forefront of this endeavor.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride molecular structure

An In-Depth Technical Guide to 2,6-Dichloro-3-(trifluoromethyl)benzoyl Chloride: Structure, Synthesis, and Application

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a reactive acyl chloride, it serves as a pivotal building block for introducing the 2,6-dichloro-3-(trifluoromethyl)phenyl moiety into more complex molecular architectures. The strategic placement of two chlorine atoms and a trifluoromethyl group on the benzene ring imparts unique electronic and steric properties, making it a valuable synthon for the development of novel pharmaceuticals and advanced materials.[1]

The trifluoromethyl (-CF3) group, in particular, is a well-regarded bioisostere for other chemical groups and is frequently incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The chlorine substituents further modulate the molecule's reactivity and physicochemical characteristics. This guide provides a comprehensive technical overview of the molecular structure, synthesis, reactivity, and handling of this compound, tailored for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

The foundational aspect of understanding this compound lies in its molecular structure. The precise arrangement of its constituent atoms dictates its reactivity and physical characteristics.

IUPAC Name: this compound[3] CAS Number: 53012-82-1[3] Molecular Formula: C₈H₂Cl₃F₃O[3]

The structure consists of a central benzene ring substituted with a benzoyl chloride group at position 1. Two chlorine atoms are located at positions 2 and 6, flanking the acyl chloride. A trifluoromethyl group is positioned at the third carbon. This substitution pattern creates a sterically hindered and highly electron-deficient aromatic system, which significantly influences the reactivity of the acyl chloride functional group.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The physical and chemical properties of a compound are critical for its practical application in a laboratory setting. The following table summarizes key data for this compound.

| Property | Value | Source |

| Molecular Weight | 277.4 g/mol | [3] |

| Boiling Point | 275.0 ± 40.0 °C at 760 mmHg | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| InChIKey | GDYRVUKFWOCVKN-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)Cl)Cl | [3] |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid precursor, 2,6-dichloro-3-(trifluoromethyl)benzoic acid. Understanding this synthetic pathway is crucial for researchers who may need to prepare the compound in-house.

Synthesis Pathway

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry, most commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The precursor acid itself can be synthesized from commercially available starting materials.[5] A common route begins with 2,4-dichloro-1-(trifluoromethyl)benzene, which undergoes directed ortho-lithiation followed by carboxylation.[5]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Precursor Acid

This protocol details the synthesis of 2,6-dichloro-3-(trifluoromethyl)benzoic acid from 2,4-dichloro-1-(trifluoromethyl)benzene.[5]

Causality: The choice of n-butyllithium (n-BuLi) as a strong base is critical for deprotonation of the aromatic ring. The lithiation occurs ortho to the trifluoromethyl group, directed by its strong electron-withdrawing nature. The subsequent reaction with dry ice (solid CO₂) introduces the carboxylic acid functionality.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dichloro-1-(trifluoromethyl)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF) and hexane.

-

Lithiation: Cool the solution to -75 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1 equivalent) dropwise while maintaining the temperature. Stir the mixture at -75 °C for 45 minutes.[5]

-

Carboxylation: Pour the resulting dark purple mixture onto an excess of freshly crushed dry ice.

-

Workup: Allow the mixture to warm to room temperature and evaporate the solvent. Partition the residue between water and hexane.

-

Isolation: Acidify the aqueous layer with concentrated hydrochloric acid and extract the product with diethyl ether.

-

Purification: Crystallize the crude product from hexane to yield 2,6-dichloro-3-(trifluoromethyl)benzoic acid as colorless needles.[5]

Experimental Protocol: Conversion to Benzoyl Chloride

This protocol describes the conversion of the synthesized carboxylic acid to the final benzoyl chloride product.

Causality: Thionyl chloride is an effective reagent for this conversion because it reacts with the carboxylic acid to form the acyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which helps to drive the reaction to completion. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

-

Reaction: Add 2,6-dichloro-3-(trifluoromethyl)benzoic acid (1 equivalent) to the flask. Carefully add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents).

-

Catalysis (Optional): Add a catalytic amount (1-2 drops) of anhydrous DMF.

-

Heating: Gently heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude liquid is the desired this compound, which can be further purified by vacuum distillation if necessary.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon.

-

Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively. This high reactivity is the basis of its utility as a synthetic building block.[6]

-

Electronic Effects: The three electron-withdrawing groups (-Cl x2, -CF₃) on the aromatic ring significantly increase the partial positive charge on the carbonyl carbon, making it a potent acylating agent, more reactive than benzoyl chloride itself.[6]

-

Moisture Sensitivity: As an acyl chloride, it is highly sensitive to moisture and will hydrolyze upon contact with water or humid air.[7] Therefore, it must be handled under anhydrous conditions.

Applications in Drug Development

The unique structural features of this compound make it a valuable tool for drug discovery professionals. Its primary application is in the synthesis of complex molecules where the trifluoromethylphenyl moiety is a key component of the pharmacophore.[1]

The introduction of a -CF₃ group can significantly alter a drug candidate's profile by:

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[1]

-

Increasing Lipophilicity: The -CF₃ group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes.[1]

-

Modulating Binding Affinity: The electronic properties and size of the -CF₃ group can lead to stronger and more specific interactions with protein targets.

A prominent application is in the synthesis of benzamide-containing scaffolds, which are central to many targeted cancer therapies, particularly kinase inhibitors.[1] The benzoyl chloride allows for the straightforward formation of a stable amide bond with an appropriate amine, a fundamental transformation in the construction of diverse pharmaceutical intermediates.[1]

Safety and Handling

Due to its high reactivity, this compound presents several hazards and must be handled with appropriate precautions.

Hazard Profile:

-

Toxicity: Harmful if swallowed or in contact with skin and toxic if inhaled.[8][9]

-

Water Reactive: Reacts with water, potentially violently, to liberate toxic hydrogen chloride gas.[7][10]

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases, alcohols, and oxidizing agents.[8][11] The container should be kept under an inert gas atmosphere (e.g., argon or nitrogen).[8]

-

Spill Management: In case of a spill, do not use water. Absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal.

Conclusion

This compound is a specialized chemical intermediate whose value is derived from its unique and highly functionalized molecular structure. The combination of a reactive acyl chloride group with a sterically hindered and electron-deficient aromatic ring makes it a potent acylating agent. For researchers in drug discovery, its ability to introduce the trifluoromethylphenyl moiety is particularly advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is essential for its safe and effective use in the laboratory.

References

- Kain Industrial Additive. (2023, September 19). Preparation method of 2,6-dichloro-3-(trifluoromethyl)benzoic acid. Retrieved from Kain Industrial Additive. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXk6jLXDS2gEB4HDMJt9AaUD21uTBqPHnP8DiUAj8AfoTC9iAzR0s4vv8fc5ZLyuhbkCTsIIZDYzamDl_RdhHRvAdLjg8vAQNQ9S5-T9g75oFO0SDIuF5_GMvrYjXrnw==]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/57361562]

- TCI Chemicals. (2025, January 16). Safety Data Sheet. Retrieved from TCI Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtO3KxNOprTVKQSMcN3dpzvWj8AwvsCpYl4zI7QQeuyr28XSBsXNPB2b2bQDcj7oizW-iAjfDYyb0zfDtnQmfJYkwm3WKXCpDsWLSR3PXq8lY10T20RMWO5YhVFrOngtVY4kj-58_8Qa-P5Rtrd-PBzw==]

- Sigma-Aldrich. (2025, July 10). Safety Data Sheet. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdA41mN1eE2BUJ-N74Os4QV9fD7J_opLkk9FzoVh5NVFaCpUzB1oRfa_B_ZZKziflYnD3_5-DDnCaFiz1W83-rNzOZjfrIEYsZ1DXKobhPudAGBdok0pIq0Ytwwr-GlVgkPCgN0d5ooQK6tjlc]

- Thermo Fisher Scientific. (2010, April 19). Safety Data Sheet. Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0_P8ZKhJZbPkegdrTo7SiAxmJoyENmB8RVjJsQh5xwvKWZKO2v95XYP8BD0ynRWabhrO7WTYiN_-ljXmTzVOqGmHXKh-RwkpnULfsHlicBr0-JXLGNJo4VKnzLW9sK6LoYvUXKr_3YHXnubcN1FMFk8xZb-STBrM8FGno4zHVy2wCdvK5euG2shwSY5mSQPvtVb1AkwG021amSA_3w_PZOeQA0-jEP6v8phmeFO-ihLszZjRQIPIIZ_rLpUSWH89Rz6NzKUOSbzIgbGZS]

- Synquest Labs. (n.d.). 2,6-Bis(trifluoromethyl)benzoyl chloride Safety Data Sheet. Retrieved from Synquest Labs. [https://vertexaisearch.cloud.google.

- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcWiiRcINUebRA0bwglx_mlm5ZU_lfQVhAAk7-U7KGoJom8TKHOPZfEckTWkVtet-cE51PpolAoWntwzLrYxPYM8FqlHl-9S36wFRN-7tAw9985HUaDoQTdYx8XrtvKuAs-5P5WLVcaWsumJG8dGOxu68iYFT8tfdwaS5Sg8AaIPUvrL8YNexX6LvI-ZV-3v7v]

- Benchchem. (n.d.). Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ1vOikwvSDeII6itLfYxDFQ9EbwlrJonae9htmEic7QJV4ubUWIXVIOoBMIz1jyBLE84T4LzL243TUMZcVVVsh9l-lgpFJqC_3MgVzG70aENIr9Lg4Q29ND-4iH5lKMLGPaC6denAO6_1VBqI2IX6KDKDbRaIBxzOWObv3OPPzrGng5S1iExOI7Ldm2c2OyItf5cLH8z9GNBcRK6EJ2ryxOkN6Hb7CYKN0ymu3cppE9QHC8EUscy9XbdjxkMDBtw=]

- Chemsrc. (2024, April 2). This compound. Retrieved from Chemsrc. [https://www.chemsrc.com/en/cas/53012-82-1_1207808.html]

- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from Carl ROTH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyR8Yc7z7gJHTOQRzgsQWzrUqZp3s9jgVV-Q0vTM2jNt7OBsLr8vQWHGL2Tux80Uv0-RGEhYtHGy7uwOqCvkYh2QaKKjeTvseo6rm8rwtGTODeiUV-GHB9zCkK1Q8GGNVmA3lra1GwuK8bNslQaphgxA8xQ4fInyX7DhmsWl2ASwmcpTzjFawrRh7Dkt4pjg45_3KQKYkErYlAJtDL6rqPEVQope69n9qQ22ihTEbeZo2ScUMh0suHMtbq6q4LY0uRhKtmYoJCV1QvBhf5sFLX1icgiax7mswIporALL_ljsBJjxQvxVSnprxUKIJkrW710nIpMShVW9s86JDj8iQiX5HdPrIH9MiUD2unvYdQw19ac5MySmSUdlnj5c-XFztpj98ybGiOWcJVEUrl494XRpgixG5luOpswAApTkr8bLry3tezin5BI_lla0CUnaz6QnkdD-64]

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from MDPI. [https://www.mdpi.com/1420-3049/27/15/4949]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H2Cl3F3O | CID 57361562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:53012-82-1 | this compound | Chemsrc [chemsrc.com]

- 5. allhdi.com [allhdi.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. synquestlabs.com [synquestlabs.com]

2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for this compound, a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. The core of this guide focuses on a robust and efficient synthesis commencing with the commercially available 2,4-dichloro-1-(trifluoromethyl)benzene. The key transformation involves a directed ortho-lithiation followed by carboxylation to yield the pivotal intermediate, 2,6-dichloro-3-(trifluoromethyl)benzoic acid. The guide culminates with the conversion of this benzoic acid derivative to the final product, this compound. This document provides detailed experimental protocols, mechanistic insights, and a comparative analysis of potential synthetic routes, grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: Significance and Applications

This compound is a highly functionalized aromatic compound of significant interest in medicinal and agricultural chemistry. The unique substitution pattern, featuring two chlorine atoms flanking a trifluoromethyl group and an acyl chloride moiety, imparts specific steric and electronic properties that are leveraged in the design of bioactive molecules. The trifluoromethyl group, in particular, is a well-regarded bioisostere for a methyl group, offering enhanced metabolic stability and lipophilicity, which can significantly improve the pharmacokinetic profile of a drug candidate. The acyl chloride provides a reactive handle for the facile introduction of the benzoyl moiety into a wide range of molecular scaffolds through reactions with nucleophiles such as amines, alcohols, and carbanions.

Strategic Overview of the Synthesis

The synthesis of this compound is strategically approached in two main stages:

-

Part A: Synthesis of the Key Intermediate: 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid. This stage is the cornerstone of the entire synthesis. The most direct and efficient method identified proceeds via a directed ortho-lithiation of 2,4-dichloro-1-(trifluoromethyl)benzene.

-

Part B: Conversion to the Final Product: this compound. This is a standard transformation of a carboxylic acid to its corresponding acyl chloride.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Part A: Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid

The synthesis of the key benzoic acid intermediate is achieved through a highly regioselective ortho-lithiation of 2,4-dichloro-1-(trifluoromethyl)benzene, followed by carboxylation.

Mechanistic Rationale for Regioselective Lithiation

The regioselectivity of the lithiation is directed by the trifluoromethyl group, which is a strongly electron-withdrawing group. This property enhances the acidity of the ortho-protons on the benzene ring, making them susceptible to deprotonation by a strong base like n-butyllithium. The lithiation occurs specifically at the position ortho to the trifluoromethyl group and meta to the two chlorine atoms.

Caption: Key steps in the synthesis of the benzoic acid intermediate.

Detailed Experimental Protocol

This protocol is adapted from a documented procedure with a reported yield of 75%[1].

Materials:

-

2,4-Dichloro-1-(trifluoromethyl)benzene

-

n-Butyllithium (in hexane)

-

Tetrahydrofuran (THF), anhydrous

-

Dry ice (solid CO2)

-

Hexane

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Water

Procedure:

-

To a solution of 2,4-dichloro-1-(trifluoromethyl)benzene (5.4 g, 25 mmol) in anhydrous tetrahydrofuran (25 mL) and hexane (15 mL), cooled to -75 °C, add n-butyllithium (25 mmol) dropwise while maintaining the temperature.

-

Stir the resulting dark purple mixture at -75 °C for 45 minutes.

-

Pour the reaction mixture onto an excess of freshly crushed dry ice, which has been placed in a separate flask with tetrahydrofuran (25 mL).

-

Allow the mixture to warm to room temperature, and then evaporate the solvent under reduced pressure.

-

Partition the residue between water (10 mL) and hexane (10 mL).

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallize the crude product from hexane to yield 2,6-dichloro-3-(trifluoromethyl)benzoic acid as colorless needles.

Yield: 4.87 g (75%)[1]. Melting Point: 95-97 °C[1].

Part B: Synthesis of this compound

The conversion of the synthesized benzoic acid to the target benzoyl chloride is a standard and high-yielding reaction in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Mechanistic Overview

The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases.

Caption: Mechanism of acyl chloride formation using thionyl chloride.

General Experimental Protocol

While a specific protocol for this exact substrate is not detailed in the provided search results, the following is a general and reliable procedure.

Materials:

-

2,6-Dichloro-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

An inert solvent such as toluene or dichloromethane (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2,6-dichloro-3-(trifluoromethyl)benzoic acid.

-

Add an excess of thionyl chloride (typically 2-5 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.

-

Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to obtain the pure product.

Comparative Analysis of Synthetic Strategies

| Synthetic Pathway | Starting Material | Key Steps | Advantages | Disadvantages |

| Directed ortho-Lithiation | 2,4-Dichloro-1-(trifluoromethyl)benzene | Lithiation, Carboxylation, Acyl Chloride Formation | High regioselectivity, good yield, direct route. | Requires cryogenic temperatures and handling of pyrophoric butyllithium. |

| From a Substituted Aniline (Hypothetical) | 2,6-Dichloro-3-(trifluoromethyl)aniline | Sandmeyer Reaction (diazotization followed by cyanation or carboxylation), Acyl Chloride Formation | Utilizes well-established Sandmeyer reaction chemistry. | May involve multiple steps and potentially hazardous diazonium salt intermediates. |

| From a Substituted Toluene (Hypothetical) | 2,6-Dichloro-3-(trifluoromethyl)toluene | Oxidation of methyl group to carboxylic acid, Acyl Chloride Formation | Conceptually straightforward. | Oxidation of the methyl group might require harsh conditions and could be low yielding. |

Conclusion

The synthesis of this compound is most efficiently achieved through a two-stage process starting from 2,4-dichloro-1-(trifluoromethyl)benzene. The key to this synthesis is the highly regioselective ortho-lithiation directed by the trifluoromethyl group, followed by carboxylation to produce 2,6-dichloro-3-(trifluoromethyl)benzoic acid in good yield. The subsequent conversion to the final acyl chloride is a standard and high-yielding transformation. This synthetic route offers a reliable and scalable method for the production of this important chemical intermediate, providing a solid foundation for its application in research and development.

References

-

Masson, E., Marzi, E., Cottet, F., et al. (2005). Metalation and Derivatization of All Six Dichlorobenzotrifluorides: Site Selectivities. European Journal of Organic Chemistry, 2005(20), 8. [Link][1]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride

This guide provides a detailed analysis of the expected spectroscopic data for 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride (CAS 53012-82-1), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Given the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), and Mass Spectrometry (MS) data for this compound. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar complex molecules.

The molecule of interest, this compound, possesses a unique substitution pattern on the benzene ring which gives rise to a distinct spectroscopic fingerprint. The presence of two ortho-directing chloro groups, a meta-directing trifluoromethyl group, and a benzoyl chloride moiety creates a sterically hindered and electronically complex system. Understanding the expected spectroscopic signatures is crucial for reaction monitoring, quality control, and structural verification.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established substituent effects, empirical correlations, and spectral data from similar compounds.

The IR spectrum of an acyl chloride is characterized by a strong carbonyl (C=O) stretching vibration at a higher frequency compared to other carbonyl compounds.[2][3][4] This is due to the electron-withdrawing effect of the chlorine atom. For this compound, the predicted IR absorption bands are summarized in the table below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Acyl Chloride) | 1780 - 1815 | Strong | The high frequency is characteristic of acyl chlorides and is further enhanced by the electron-withdrawing substituents on the aromatic ring.[5] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic rings typically show a series of peaks in this region.[6][7][8] |

| C-F Stretch (CF₃) | 1100 - 1250 | Strong, Broad | The C-F stretching vibrations of the trifluoromethyl group are expected to be intense. |

| C-Cl Stretch (Aryl Halide) | 1000 - 1100 | Medium to Strong | |

| C-H Bend (Aromatic) | 690 - 900 | Medium | The out-of-plane bending pattern can sometimes indicate the substitution pattern of the aromatic ring.[6][7][8] |

| C-Cl Stretch (Acyl Chloride) | 550 - 730 | Medium | [4] |

Experimental Protocol for IR Spectroscopy:

A standard approach for acquiring the IR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the two aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-4 | 7.8 - 8.1 | Doublet | ~8-9 | This proton is deshielded by the adjacent electron-withdrawing trifluoromethyl group. |

| H-5 | 7.5 - 7.7 | Doublet | ~8-9 | This proton is ortho to a chlorine atom and meta to the benzoyl chloride and trifluoromethyl groups. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O | 165 - 170 | The carbonyl carbon of an acyl chloride is typically found in this region. |

| C-1 | 135 - 140 | Carbon bearing the benzoyl chloride group. |

| C-2, C-6 | 130 - 135 | Carbons bearing the chlorine atoms. |

| C-3 | 125 - 130 (quartet) | Carbon bearing the trifluoromethyl group, expected to show coupling to fluorine. |

| C-4, C-5 | 128 - 132 | Aromatic CH carbons. |

| CF₃ | 120 - 125 (quartet) | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.[9] |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CF₃ | -60 to -65 | Singlet | The chemical shift is relative to a standard such as CFCl₃. The absence of adjacent protons will result in a singlet.[10] |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

-

For ¹⁹F NMR, a standard one-pulse experiment is usually sufficient.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of multiple chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its fragments.[11][12]

| Ion | Predicted m/z | Relative Abundance Pattern | Notes |

| [M]⁺ | 276, 278, 280, 282 | ~9:9:3:1 | The molecular ion peak will exhibit a complex isotopic pattern due to the presence of three chlorine atoms (²³⁵Cl and ²³⁷Cl isotopes).[13] |

| [M-Cl]⁺ | 241, 243, 245 | ~3:1 | Loss of a chlorine radical from the benzoyl chloride moiety is a likely fragmentation pathway. |

| [M-COCl]⁺ | 211, 213 | ~3:1 | Loss of the entire benzoyl chloride group. |

| [C₇H₂Cl₂F₃]⁺ | 211, 213 | ~3:1 | Aromatic fragment after loss of COCl. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this, GC-MS with Electron Ionization (EI) is a suitable method.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces a reproducible fragmentation pattern, which is useful for structural elucidation.[14]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and the resulting data is presented as a mass spectrum.

Visualizing Molecular Structure and Fragmentation

The following diagrams illustrate the molecular structure and a plausible fragmentation pathway in mass spectrometry.

Caption: Molecular structure of this compound.

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected IR, NMR, and MS data, along with standardized experimental protocols, offers a valuable resource for scientists working with this compound. The provided information should facilitate its unambiguous identification, aid in the monitoring of reactions, and ensure the quality of materials in research and development settings.

References

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). Department of Chemistry, University of Colorado Boulder. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). Fiveable. Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax. Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

10 Typical IR Absorptions of Aromatic Compounds. (n.d.). In Infrared and Raman Spectroscopy (pp. 56-57). Retrieved from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2016). National Institutes of Health. Retrieved from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

-

Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. (1978). ACS Publications. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Retrieved from [Link]

-

Ch20: Spectroscopic Analysis : Acyl Chlorides. (n.d.). University of Calgary. Retrieved from [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved from [Link]

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (2021). KOPS - University of Konstanz. Retrieved from [Link]

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Acyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

How to identify an Acyl Chloride in an IR spectra? (2024). Reddit. Retrieved from [Link]

-

Infrared spectra of acid chlorides. (n.d.). Chemistry. Retrieved from [Link]

-

2-(Trifluoromethyl)benzoyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

21.11: Spectroscopy of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. Retrieved from [Link]

-

2-(Trifluoromethyl)benzoyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzoyl chloride, 2,6-dichloro-. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzoyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

CAS#:53012-82-1 | this compound. (2024). Chemsrc. Retrieved from [Link]

-

2-Chloro-6-(trifluoromethyl)benzoyl chloride. (n.d.). SpectraBase. Retrieved from [Link]

-

2,6-Dichloro-3-(trichloromethoxy)benzoyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

2-chloro-6-(trifluoromethyl)benzoyl chloride. (n.d.). PubChemLite. Retrieved from [Link]

-

3-(Trifluoromethyl)benzoyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

3-(Trifluoromethyl)benzoyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. CAS#:53012-82-1 | this compound | Chemsrc [chemsrc.com]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. echemi.com [echemi.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-3-(trifluoromethyl)benzoyl Chloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride. Recognizing the limited availability of direct quantitative data for this highly reactive compound, this document emphasizes the foundational principles of solubility and provides robust, field-proven methodologies for its empirical determination. This resource is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's behavior in various organic media to facilitate reaction design, process optimization, and safety management.

Introduction: The Synthetic Utility and Solubility Challenge

This compound (CAS No. 53012-82-1) is a highly functionalized aromatic acyl chloride. Its molecular architecture, featuring two ortho-chloro substituents, a trifluoromethyl group, and a reactive benzoyl chloride moiety, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is a bioisostere often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

The efficacy of this compound in any synthetic protocol is fundamentally governed by its solubility in the chosen reaction medium. Proper solvent selection is critical for achieving optimal reaction kinetics, managing exotherms, and simplifying downstream processing such as product isolation and purification. However, the inherent reactivity of the acyl chloride functional group presents a significant challenge.[2][3] This group is highly susceptible to nucleophilic attack, especially by protic species like water and alcohols, leading to rapid hydrolysis or solvolysis.[2][3][4] This reactivity complicates traditional solubility measurements and necessitates carefully controlled experimental conditions.

This guide, therefore, aims to:

-

Provide a theoretical framework for predicting the solubility of this compound.

-

Present a detailed, step-by-step experimental protocol for the accurate determination of its solubility in a range of aprotic organic solvents.

-

Outline the critical safety and handling procedures required when working with this reactive compound.

Physicochemical Properties & Theoretical Solubility Profile

To understand the solubility of this compound, we must first consider its key physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂Cl₃F₃O | |

| Molecular Weight | 277.4 g/mol | |

| Computed XLogP3-AA | 4.6 |

The high calculated XLogP3-AA value of 4.6 indicates significant lipophilicity, suggesting a preference for nonpolar environments. The molecule's structure combines a polar acyl chloride group with a large, nonpolar, and heavily halogenated aromatic ring. This duality dictates its solubility behavior, adhering to the principle of "like dissolves like."

Based on these structural features, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Nonpolar Aprotic | Hexane, Cyclohexane | Low to Medium | While the molecule is lipophilic, the polarity of the acyl chloride group limits solubility in purely aliphatic hydrocarbons. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | High | These solvents effectively solvate both the polar acyl chloride moiety and the lipophilic aromatic ring without reacting with the solute. DCM and chloroform are often excellent choices for dissolving acyl chlorides.[5] |

| Aromatic | Toluene, Xylene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the benzene ring of the solute. |

| Polar Protic | Water, Methanol, Ethanol | Reactive | Acyl chlorides react vigorously with protic solvents.[2][3] In water, it will hydrolyze to the corresponding carboxylic acid. In alcohols, it will undergo alcoholysis to form an ester.[4] Therefore, these are not suitable solvents for dissolution without reaction. |

Experimental Determination of Solubility: A Validated Protocol

Given the reactive nature of this compound, a modified gravimetric shake-flask method under anhydrous conditions is the most reliable approach for quantitative solubility determination. This protocol is designed to be a self-validating system, ensuring that equilibrium is achieved and that decomposition of the solute is minimized.

Core Principle

The method involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature. An aliquot of the clear, saturated supernatant is then carefully transferred and the solvent is evaporated, allowing the mass of the dissolved solute to be determined gravimetrically.

Mandatory Safety Precautions

-

All operations must be conducted in a certified chemical fume hood.[6]

-

Personal Protective Equipment (PPE) is mandatory: safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene) are required.

-

Acyl chlorides are corrosive and lachrymatory (tear-inducing). Avoid inhalation of vapors and contact with skin and eyes.[6][7]

-

All glassware must be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon) to remove any residual moisture.

-

Solvents should be of high purity and anhydrous.

Step-by-Step Experimental Methodology

-

Preparation : Place a magnetic stir bar and an excess amount of this compound into a pre-weighed, oven-dried vial. The presence of undissolved solid is essential to ensure saturation.[8]

-

Solvent Addition : Under an inert atmosphere (e.g., inside a glovebox or using a Schlenk line), add a precise volume of the desired anhydrous organic solvent to the vial.

-

Equilibration : Seal the vial tightly and place it on a magnetic stir plate in a temperature-controlled environment (e.g., a water bath) set to the desired temperature (typically 25 °C). Stir the suspension vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation : After equilibration, cease stirring and allow the excess solid to settle completely, leaving a clear supernatant. This step can be accelerated by gentle centrifugation of the sealed vial.

-

Sample Extraction : Pre-weigh a clean, dry evaporation dish or round-bottom flask. Under an inert atmosphere, carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a filter (e.g., a 0.2 µm PTFE syringe filter) to prevent transfer of any solid particles. Immediately transfer this aliquot to the pre-weighed evaporation dish.

-

Solvent Evaporation : Remove the solvent from the evaporation dish under reduced pressure (using a rotary evaporator for larger volumes or a vacuum oven for smaller ones) at a temperature that ensures solvent removal without degrading the solute.

-

Gravimetric Analysis : Once the solvent is completely removed, place the evaporation dish in a vacuum desiccator to cool to room temperature. Weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant mass is achieved.[8]

-

Calculation :

-

Mass of dissolved solute (m_solute) = (Final mass of dish + solute) - (Initial mass of empty dish).

-

Solubility = m_solute / Volume of supernatant transferred.

-

Express the final solubility in appropriate units (e.g., mg/mL or g/100 mL).

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the solubility determination of a reactive compound.

Caption: Workflow for solubility determination of a reactive compound.

Interplay of Molecular Structure and Solvent Properties

The solubility of this compound is a direct consequence of the balance between its structural features and the properties of the solvent.

Sources

- 1. web.iyte.edu.tr [web.iyte.edu.tr]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. www1.udel.edu [www1.udel.edu]

- 4. canterbury.ac.nz [canterbury.ac.nz]

- 5. Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines equations reagents conditions products nucleophilic addition elimination reaction mechanisms doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 6. cdn.lasec.co.za [cdn.lasec.co.za]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. uomus.edu.iq [uomus.edu.iq]

The Unseen Workhorse: A Technical Guide to the Reactivity of 2,6-Dichloro-3-(trifluoromethyl)benzoyl Chloride

For the discerning eyes of researchers, scientists, and professionals in drug development, this guide delves into the nuanced reactivity of 2,6-dichloro-3-(trifluoromethyl)benzoyl chloride. We move beyond mere procedural lists to explore the causal relationships that govern its synthetic utility, providing a framework for its strategic deployment in complex molecular architectures.

At its core, this compound is a highly activated acylating agent, a molecular scaffold primed for reactivity. Its utility stems from a confluence of electronic and steric factors dictated by its unique substitution pattern. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly enhances the electrophilicity of the carbonyl carbon, making it a powerful tool for forging new carbon-heteroatom and carbon-carbon bonds. However, this heightened reactivity is modulated by the presence of two ortho-chloro substituents, which introduce considerable steric hindrance, a critical factor that must be navigated in any synthetic design. This guide will illuminate the reactivity profile of this versatile reagent, offering both a theoretical framework and practical, field-tested insights into its application.

I. The Genesis of a Reagent: Synthesis and Physicochemical Properties

The journey to harnessing the reactivity of this compound begins with its synthesis, most commonly from its corresponding carboxylic acid.

Synthesis from 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid:

The precursor, 2,6-dichloro-3-(trifluoromethyl)benzoic acid, can be synthesized from 2,4-dichloro-1-(trifluoromethyl)benzene through a directed ortho-lithiation followed by carboxylation with dry ice, achieving a respectable yield of 75%.[1]

The subsequent conversion to the acyl chloride is a standard yet critical step. The choice of chlorinating agent dictates the reaction conditions and work-up procedure.

Table 1: Comparison of Chlorinating Agents for Benzoyl Chloride Synthesis [2]

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or an inert solvent (e.g., toluene) | Readily available, gaseous byproducts are easily removed. | Can be harsh for sensitive substrates. |

| Oxalyl Chloride ((COCl)₂) | Anhydrous DCM or THF at room temperature, often with a catalytic amount of DMF. | Milder conditions, volatile byproducts. | More expensive than thionyl chloride. |

Physicochemical Properties:

Understanding the physical characteristics of this compound is paramount for its safe and effective handling.

| Property | Value |

| Molecular Formula | C₈H₂Cl₃F₃O |

| Molecular Weight | 277.45 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Stability | Moisture-sensitive; hydrolyzes to the corresponding carboxylic acid. Stable under inert atmosphere. |

II. The Heart of Reactivity: Acylation of Nucleophiles

The primary utility of this compound lies in its ability to acylate a wide range of nucleophiles. The interplay between the electron-withdrawing trifluoromethyl group and the sterically demanding ortho-chloro substituents dictates the optimal reaction conditions.

A. Amide Bond Formation: A Gateway to Bioactive Molecules

The synthesis of amides from this compound is a cornerstone reaction, frequently employed in the construction of pharmaceutical intermediates. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Figure 1: General mechanism for amide formation.

Experimental Protocol: General Procedure for Amide Synthesis

A robust and widely applicable method for the synthesis of N-substituted amides involves the following steps:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution. For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial.[3]

-

Acylation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of this compound (1.05-1.1 equivalents) in the same anhydrous solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent. The organic layer is then washed sequentially with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[3][4]

Causality in Experimental Choices:

-

Anhydrous Conditions: The high reactivity of the acyl chloride makes it susceptible to hydrolysis. Rigorous exclusion of moisture is crucial to prevent the formation of the unreactive benzoic acid.[5]

-

Base Selection: The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. A non-nucleophilic base is chosen to avoid competition with the amine nucleophile.

-

Temperature Control: The initial exothermic reaction is controlled by cooling to 0°C. For sterically hindered or electronically deactivated amines, gentle heating may be required to drive the reaction to completion.[3]

B. Esterification: Modifying Molecular Properties

The reaction of this compound with alcohols provides a direct route to esters, which are valuable for altering the lipophilicity and metabolic stability of parent molecules. The mechanism is analogous to amide formation, with the alcohol acting as the nucleophile.

Experimental Protocol: General Procedure for Esterification

-

Reaction Setup: Under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent like DCM.

-

Base Addition: Add a suitable base, such as pyridine or triethylamine (1.2 equivalents). For sterically hindered alcohols, the addition of catalytic DMAP is often necessary to accelerate the reaction.[5]

-

Acylation: Cool the solution to 0°C and slowly add this compound (1.1 equivalents).

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with 1 M HCl and extract with an organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry and concentrate. Purify the crude ester by column chromatography or recrystallization.[5]

Table 2: Representative Data for Acylation Reactions of a Structurally Similar Acyl Chloride [3]

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| p-Toluidine | Triethylamine | Dichloromethane | 25 | 12 | 75 |

| p-Toluidine | DIPEA | Dichloromethane | 25 | 12 | 82 |

| 4-Nitroaniline | DIPEA/DMAP (cat.) | Toluene | 80 | 18 | 78 |

| Benzyl Alcohol | Pyridine | Dichloromethane | 25 | 4 | High |

Note: Data is illustrative for 2-(Trifluoromethyl)benzoyl chloride and serves as a guideline. Actual results for the title compound may vary due to increased steric hindrance.

III. Expanding the Synthetic Toolkit: Friedel-Crafts Acylation

While the steric bulk of the two ortho-chloro substituents presents a significant challenge, Friedel-Crafts acylation with this compound can be a viable, albeit challenging, route to aryl ketones. This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion.[6]

Figure 2: Workflow for Friedel-Crafts Acylation.

Experimental Considerations for Friedel-Crafts Acylation:

-

Substrate Scope: The aromatic substrate must be sufficiently electron-rich to undergo electrophilic attack. Rings substituted with strongly deactivating groups are generally unreactive.

-

Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, rendering it inactive.[6]

-

Reaction Conditions: The reaction is typically carried out in a non-polar solvent, such as dichloromethane or carbon disulfide, at low temperatures to control selectivity and minimize side reactions.

Due to the significant steric hindrance, forcing conditions (higher temperatures, longer reaction times) may be necessary, which can lead to lower yields and the formation of byproducts. Careful optimization of the Lewis acid, solvent, and temperature is critical for success.

IV. Stability and Handling: A Chemist's Prerogative

As a highly reactive acyl chloride, this compound is sensitive to moisture and should be handled under an inert atmosphere. It will react with water to form the corresponding carboxylic acid. This hydrolysis can be a significant competing reaction if stringent anhydrous conditions are not maintained. The compound should be stored in a tightly sealed container in a cool, dry place.

V. Conclusion: A Tool of Precision and Power

This compound is a potent and versatile reagent for the introduction of the 2,6-dichloro-3-(trifluoromethyl)benzoyl moiety into a diverse range of molecules. Its high reactivity, driven by the electron-withdrawing trifluoromethyl group, is tempered by the steric constraints of its ortho-chloro substituents. This duality necessitates a thoughtful and informed approach to reaction design. By understanding the underlying principles of its reactivity and carefully selecting reaction conditions, researchers can effectively leverage this powerful building block in the synthesis of complex and biologically active compounds, furthering the frontiers of drug discovery and materials science.

References

- Benchchem. "Application Notes and Protocols for the Scale-up Synthesis of 2-(Trifluoromethyl)

- Google Patents. "Preparation of trifluoromethyl-benzoyl halides." US4500471A.

- Benchchem. "Application Notes and Protocols: Synthesis of N-Substituted Amides via Reaction of 2-(Trifluoromethyl)benzoyl Chloride with Primary Amines." Benchchem.com.

- Benchchem. "Technical Support Center: Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride." Benchchem.com.

- Kain Industrial Additive. "Preparation method of 2,6-dichloro-3-(trifluoromethyl)benzoic acid." Kain-add.com, 2023.

- Google Patents. "Synthetic method of 2-trifluoromethyl benzamide." CN113698315A.

- Fisher Scientific. "Amide Synthesis." Fishersci.com.

- Benchchem. "Troubleshooting low conversion in esterification with 2-(Trifluoromethyl)benzoyl chloride." Benchchem.com.

- Wikipedia. "Friedel–Crafts reaction." En.wikipedia.org.

- PubChem. "this compound." Pubchem.ncbi.nlm.nih.gov.

- Google Patents. "Process for producing 2,6-dichlorobenzoyl chloride." JPH06145100A.

- PubMed Central (PMC). "Synthesis of N-trifluoromethyl amides from carboxylic acids." Ncbi.nlm.nih.gov, 2021.

- Benchchem. "An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-3-fluorobenzoic Acid." Benchchem.com.

- Yang, J., et al. "Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene." Oriental Journal of Chemistry, 2013.

- ACS Omega. "Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts." Pubs.acs.org, 2020.

- Benchchem. "Application of 2-(Trifluoromethyl)

- Benchchem. "Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles Using 2-(Trifluoromethyl)benzoyl Chloride." Benchchem.com.

- PubMed Central (PMC). "Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides." Ncbi.nlm.nih.gov.

- Sigma-Aldrich.

- Chemistry LibreTexts. "11.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Chem.libretexts.org, 2023.

- ResearchGate. "Friedel–Crafts acylation of different arenes with benzoyl chloride...

- Patsnap. "Benzotrichloride patented technology retrieval search results." Eureka.

- ChemInform. "Reaction of Benzohydroximinoyl Chlorides and β‐(Trifluoromethyl)acetylenic Esters." Wiley.com, 2003.

Sources

Methodological & Application

Application Notes & Protocols for Amide Synthesis Using 2,6-Dichloro-3-(trifluoromethyl)benzoyl Chloride

Introduction: The Strategic Importance of Fluorinated Amides

The amide bond is a fundamental linkage in chemical and life sciences, forming the backbone of peptides and finding extensive application in pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine-containing moieties, such as the trifluoromethyl (-CF₃) group, into molecular scaffolds can profoundly enhance key properties like metabolic stability, membrane permeability, and binding affinity.[1] 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride is a specialized acylating agent designed for the synthesis of N-substituted amides bearing this uniquely substituted phenyl ring.

This guide provides an in-depth analysis of the use of this compound, detailing its reactivity profile, offering strategies to overcome synthetic challenges, and presenting robust protocols for its successful application in research and development. The steric and electronic factors imposed by the ortho-dichloro and meta-trifluoromethyl substituents present unique challenges and opportunities in amide synthesis, which will be addressed herein.

Reagent Profile and Physicochemical Properties

This compound is a highly reactive derivative of benzoic acid. Its utility is defined by the interplay of its substituents, which modulate the electrophilicity of the carbonyl carbon.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 53012-82-1 | PubChem[2] |

| Molecular Formula | C₈H₂Cl₃F₃O | PubChem[2] |

| Molecular Weight | 277.4 g/mol | PubChem[2] |

The presence of three electron-withdrawing groups (two chlorine atoms and one trifluoromethyl group) significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, the two chlorine atoms in the ortho positions create substantial steric hindrance, which can impede the approach of the nucleophile. This dual nature—high reactivity and steric hindrance—is the central consideration in designing synthetic protocols.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of amides using this compound proceeds via a classical nucleophilic acyl substitution mechanism.[3]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (primary or secondary) attacks the highly electrophilic carbonyl carbon of the benzoyl chloride. This forms a transient tetrahedral intermediate.[3]

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, re-forming the carbonyl double bond.

-

Elimination and Neutralization: The chloride ion is eliminated as a leaving group. The resulting protonated amide is then deprotonated by a base (added to the reaction mixture) to yield the final, neutral amide product. The base also serves to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

Caption: Nucleophilic acyl substitution mechanism for amide formation.

Overcoming Synthetic Challenges: A Troubleshooting Guide

The successful synthesis of amides using this reagent requires careful control of reaction parameters to mitigate common issues.

| Challenge | Root Cause | Optimization Strategy & Rationale |

| Low or No Yield | Hydrolysis of Acyl Chloride: The reagent is extremely sensitive to moisture, reacting to form the unreactive corresponding carboxylic acid.[4] | Employ Strict Anhydrous Conditions: Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, either purchased or freshly distilled.[4] |

| Slow or Incomplete Reaction | Steric Hindrance: The ortho-dichloro groups sterically shield the carbonyl carbon, slowing the rate of nucleophilic attack, especially with bulky amines.[4] | Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-80°C) can provide the necessary activation energy. Use a Catalyst: For particularly challenging substrates, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.[4] |

| Reaction Stalls | Protonation of Amine: The HCl byproduct is acidic and will protonate the starting amine, rendering it inactive. | Select an Appropriate Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in aprotic solvents.[4] For biphasic systems, aqueous NaOH (Schotten-Baumann conditions) is highly effective.[4] |

| Low Yield with Electron-Poor Amines | Reduced Nucleophilicity: Aryl amines with electron-withdrawing groups (e.g., nitro, cyano) are poor nucleophiles.[4] | Catalysis and Forcing Conditions: The use of DMAP (10 mol%) is often essential. Higher temperatures and longer reaction times may be required to drive the reaction to completion.[4] |

Experimental Protocols

Safety First: this compound is corrosive and reacts with water, liberating toxic gas. Always handle this reagent in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

Protocol 1: General Synthesis with Aliphatic Amines

This protocol is suitable for most primary and secondary aliphatic amines, which are generally strong nucleophiles.

Materials and Reagents:

-

This compound (1.0 equiv.)

-

Aliphatic amine (1.1 equiv.)

-

Triethylamine (TEA) or DIPEA (1.2 equiv.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aliphatic amine (1.1 equiv.).

-

Solvent and Base Addition: Dissolve the amine in anhydrous DCM (~10 mL per mmol of acyl chloride). Cool the solution to 0°C using an ice bath. Add the base (TEA or DIPEA, 1.2 equiv.).

-

Acyl Chloride Addition: Prepare a solution of this compound (1.0 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C over 10-15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as appropriate.

Protocol 2: Catalytic Synthesis with Electron-Deficient or Hindered Anilines

This optimized protocol is designed for less reactive aryl amines.

Materials and Reagents:

-

This compound (1.05 equiv.)

-

Aryl amine (1.0 equiv.)

-